(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine
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Overview
Description
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine is a chiral compound with the molecular formula C6H13FN2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine typically involves the use of fluorinated reagents and piperidine derivatives. One common method involves the fluorination of a piperidine precursor under controlled conditions. The reaction conditions often include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride: A salt form with similar properties but different solubility and stability characteristics.
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol: Another fluorinated piperidine derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H13FN2 |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3S,4R)-3-fluoro-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 |
InChI Key |
FIWBAIBSPICWNU-NTSWFWBYSA-N |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)F)N |
Canonical SMILES |
CN1CCC(C(C1)F)N |
Origin of Product |
United States |
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